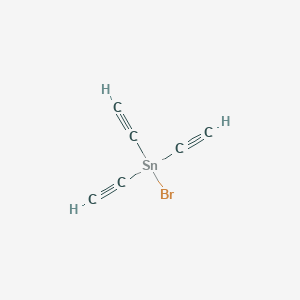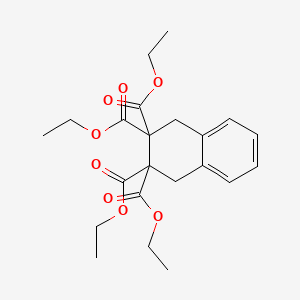
Tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate is a chemical compound known for its unique structure and properties. It is a derivative of naphthalene, characterized by the presence of four ester groups attached to the naphthalene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate typically involves the esterification of naphthalene derivatives. One common method includes the reaction of naphthalene with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired tetraethyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: Tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with carboxylic acid groups.
Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene tetracarboxylic acid, while reduction can produce tetrahydroxy naphthalene derivatives .
Applications De Recherche Scientifique
Tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a biochemical probe and in drug delivery systems.
Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.
Industry: It finds applications in the production of specialty chemicals, coatings, and materials.
Mécanisme D'action
The mechanism of action of Tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with biological targets. Additionally, the naphthalene core can participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparaison Avec Des Composés Similaires
- Tetraethyl 1,1,2,2-ethanetetracarboxylate
- Tetraethyl 1,1,3,3-propanetetracarboxylate
- Tetraethyl 1,4-dihydroxy-1,3-butadiene-1,2,3,4-tetracarboxylate
Comparison: Tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate is unique due to its naphthalene core, which imparts distinct chemical and physical propertiesFor instance, its aromatic structure allows for π-π interactions, making it suitable for specific biological and chemical applications .
Propriétés
Numéro CAS |
76044-99-0 |
|---|---|
Formule moléculaire |
C22H28O8 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
tetraethyl 1,4-dihydronaphthalene-2,2,3,3-tetracarboxylate |
InChI |
InChI=1S/C22H28O8/c1-5-27-17(23)21(18(24)28-6-2)13-15-11-9-10-12-16(15)14-22(21,19(25)29-7-3)20(26)30-8-4/h9-12H,5-8,13-14H2,1-4H3 |
Clé InChI |
IYUUHGXBDXSDMX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC2=CC=CC=C2CC1(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


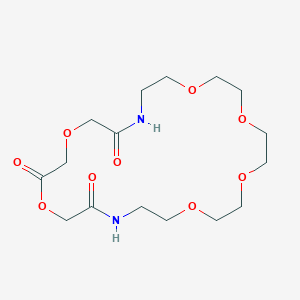
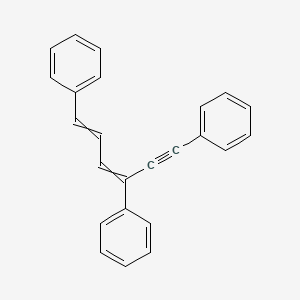
![7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14436787.png)
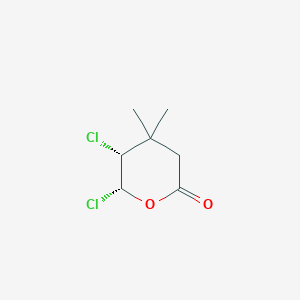
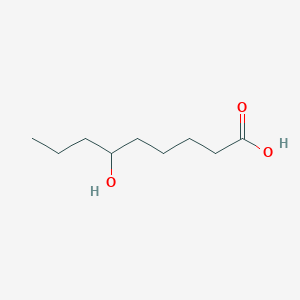
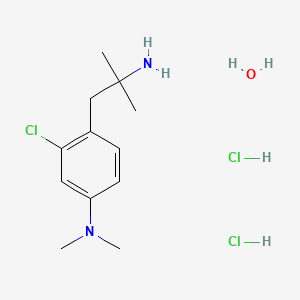
![8-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14436822.png)
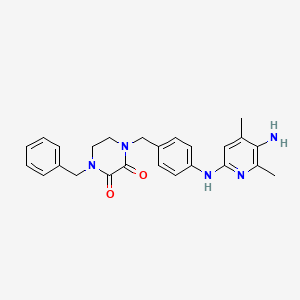
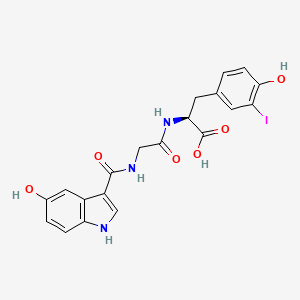
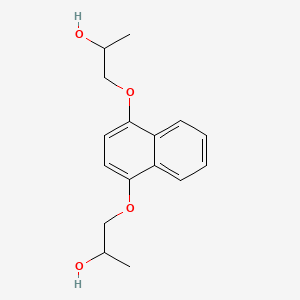
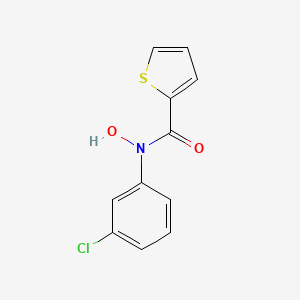
![8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14436855.png)
